Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties.Scientific Research Applications
Synthesis and Antibacterial Activity : A study by Limban, Marutescu, & Chifiriuc (2011) synthesized various acylthioureas, including derivatives with trifluorophenyl groups, and evaluated their antibacterial activity. The study found significant antibacterial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains.
Chemical Reactions and Oxidative Cyclization : Research by Nishino & Kurosawa (1983) discussed the reaction of 2-(methylamino)benzophenone with manganese(III) acetate, which led to the formation of various compounds without causing oxidative cyclization.
Role in Synthesis of Clopidogrel : A study by Hu Jia-peng (2012) outlined an improved synthesis method for Clopidogrel, a medication used to prevent blood clots. The study utilized methyl 2-amino-2-(2-chlorophenyl)acetate, a compound structurally related to methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate.
Development as a Neuroprotective Drug : Research by Yu et al. (2003) explored Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate as a potential neuroprotective drug. The study included radiolabeling and biodistribution, indicating its passage through the brain-blood barrier and accumulation in the brain.
X-ray Structures and Computational Studies : A study by Nycz et al. (2011) performed X-ray structural analysis and computational studies on various cathinones, which include structural features similar to methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate.
Synthesis of Thiophenes and Reaction Mechanisms : Research conducted by Kim & Kim (2000) involved the synthesis of 3-alkylamino-5-arylthiophenes, which are structurally related to methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate, and studied their reaction mechanisms.
Crystal Structure Analysis : A study by Dölling et al. (1993) focused on the crystal and molecular structure of certain derivatives of diphenylmethylene-amino acetic acid, which shares a similar functional group with methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes safety measures to be taken while handling the compound.
Future Directions
This involves predicting or suggesting future research directions or applications for the compound based on its properties and behavior.
properties
IUPAC Name |
methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14-9(10(15)16-2)5-3-6(11)8(13)7(12)4-5/h3-4,9,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOQOJFJNWHXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=C(C(=C1)F)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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